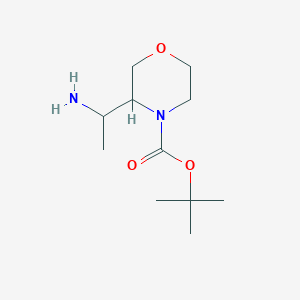

tert-Butyl 3-(1-aminoethyl)morpholine-4-carboxylate

Description

tert-Butyl 3-(1-aminoethyl)morpholine-4-carboxylate is a morpholine-derived compound featuring a tert-butoxycarbonyl (Boc)-protected amine and a 1-aminoethyl substituent at the 3-position of the morpholine ring. This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules and chiral ligands. Its Boc-protected amine enhances stability during synthetic processes, while the aminoethyl side chain provides a reactive site for further functionalization .

The compound is commercially available, with suppliers such as Combi-Blocks offering it at a purity of 96% (CAS: 1824327-48-1) .

Properties

IUPAC Name |

tert-butyl 3-(1-aminoethyl)morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-8(12)9-7-15-6-5-13(9)10(14)16-11(2,3)4/h8-9H,5-7,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRHNCDMOPMNBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1COCCN1C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc-Protected Amino Alcohol Cyclization

The Ag(I)-catalyzed cyclization of Boc-protected amino alcohols represents a robust method for constructing the morpholine ring. For example, tert-butyl (S)-(1-hydroxypropan-2-yl)(prop-2-yn-1-yl)carbamate undergoes AgOTf-mediated cyclization at 0°C in dichloromethane (DCM) to yield 2-methylene morpholines.

Reaction Conditions :

-

Catalyst: AgOTf (20 mol%)

-

Solvent: DCM

-

Temperature: 0°C

-

Yield: 75–88%

Mechanistic Insight :

Ag(I) coordinates to the alkyne, facilitating a 6-exo-dig cyclization to form the morpholine ring. The Boc group remains intact under these conditions, enabling subsequent functionalization.

Reductive Amination for Aminoethyl Side Chain Installation

Hydrogenation of Cyano Intermediates

A critical step in introducing the aminoethyl group involves the hydrogenation of nitrile precursors. For instance, tert-butyl 3-cyano-4-morpholinecarboxylate is reduced using PtO₂ under H₂ (50 psi) in methanol to afford the primary amine.

Reaction Conditions :

-

Catalyst: PtO₂ (10 mol%)

-

Solvent: MeOH

-

Pressure: 50 psi H₂

-

Yield: Quantitative (by NMR)

Analytical Validation :

Benzyl Chloroformate Protection and Deprotection

To prevent over-alkylation, the amino group is temporarily protected using benzyl chloroformate (Cbz-Cl). A representative procedure involves:

-

Protection : Treatment of the amine with Cbz-Cl and triethylamine (TEA) in DCM at 0°C.

-

Deprotection : Hydrogenolysis over Pd/C to regenerate the free amine.

Key Data :

-

Yield (Protection) : 80–85%

-

Solvent : DCM/THF

Multi-Step Synthesis via Alkynol Intermediates

Propargyl Bromide Alkylation

Alkynol intermediates are prepared by alkylating amino esters with propargyl bromide. For example, tert-butyl (S)-(1-hydroxypropan-2-yl)(prop-2-yn-1-yl)carbamate is synthesized via NaH-mediated alkylation in DMF at 0°C.

Optimization Notes :

-

Base : NaH (60% suspension) ensures efficient deprotonation.

-

Temperature : 0°C minimizes side reactions.

Lithium Aluminum Hydride (LiAlH₄) Reduction

The alkynol is reduced to the corresponding alcohol using LiAlH₄ in THF, achieving yields of 80–85%.

Critical Step :

-

Quenching : Ethyl acetate/water at 0°C prevents vigorous exothermic reactions.

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Temperature | Catalyst |

|---|---|---|---|---|

| Ag(I) Cyclization | 6-exo-dig cyclization | 75–88 | 0°C | AgOTf |

| PtO₂ Hydrogenation | Nitrile → Amine | >90 | RT | PtO₂/H₂ |

| Cbz Protection | Amine → Cbz-carbamate | 80–85 | 0°C → RT | TEA |

Trade-offs :

-

Ag(I) Method : High regioselectivity but requires low temperatures.

-

Hydrogenation : Scalable but necessitates specialized equipment.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(1-aminoethyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form amines.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

Research indicates that tert-butyl 3-(1-aminoethyl)morpholine-4-carboxylate exhibits potential as a therapeutic agent. Studies have explored its role in modulating enzyme activity and protein interactions, which are critical in drug design and development. The compound's ability to act as an inhibitor or modulator of specific biological pathways can contribute to the treatment of various diseases, including cancer and neurodegenerative disorders .

Case Study: Enzyme Inhibition

In a study focused on enzyme interactions, tert-butyl 3-(1-aminoethyl)morpholine-4-carboxylate was evaluated for its inhibitory effects on certain kinases involved in cancer progression. The results demonstrated that the compound effectively reduced enzyme activity, suggesting its potential as a lead compound for developing kinase inhibitors.

Biochemical Research

Protein Binding Studies

The compound has been utilized in research to investigate protein binding dynamics. Understanding how small molecules interact with proteins is crucial for drug development, as it affects bioavailability and efficacy. Experiments have shown that tert-butyl 3-(1-aminoethyl)morpholine-4-carboxylate binds selectively to target proteins, providing insights into its pharmacokinetic properties .

Table: Summary of Protein Binding Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Kinase Inhibition | Reduced activity on specific kinases | |

| Protein Binding Dynamics | Selective binding observed | |

| Interaction with Receptors | Potential modulation of receptor activity |

Synthetic Applications

Chemical Synthesis

tert-Butyl 3-(1-aminoethyl)morpholine-4-carboxylate serves as an intermediate in the synthesis of more complex molecules. Its reactivity allows chemists to modify its structure further, leading to the creation of derivatives with enhanced properties. This application is particularly relevant in the synthesis of novel pharmaceuticals where structural diversity is essential .

Example Reaction Pathway

A typical synthetic route involves the reaction of tert-butyl morpholine derivatives with aminoethyl groups under controlled conditions, yielding various functionalized products that can be explored for biological activity.

Material Science

Polymer Chemistry

In material science, the compound has been investigated for its potential use in creating polymers with specific functionalities. Its ability to form stable bonds can be exploited to develop materials with tailored properties for applications in coatings, adhesives, and biomedical devices .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(1-aminoethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The exact pathways and molecular targets depend on the specific application and context of the research .

Comparison with Similar Compounds

Table 1: Comparison Based on Substituent Type and Position

Key Observations :

- Aminoethyl vs. Hydroxyethyl: The aminoethyl group (NH2-CH2-) in the target compound offers nucleophilic reactivity for coupling reactions, whereas the hydroxyethyl (HO-CH2-) variant is more polar and less reactive, making it suitable for solubility-driven applications .

- Triazole Substitution : The triazole-containing analog (CAS 1803606-49-6) exhibits enhanced hydrogen-bonding capacity, making it valuable in kinase inhibitors and antimicrobial agents .

- Vinyl Group : The ethenyl-substituted derivative (CAS 2375165-90-3) is used in materials science due to its polymerizable double bond .

Stereochemical and Positional Isomers

Table 2: Comparison of Isomers and Positional Variants

Key Observations :

- Stereochemistry : Enantiomers like (S)-tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate (CAS 714971-28-5) are critical in enantioselective synthesis, where configuration dictates biological activity .

Notes

- Contradictions in Data: Some CAS numbers (e.g., 1824327-48-1) are ambiguously linked to both 2- and 3-substituted aminoethyl isomers, necessitating verification via analytical methods .

- Commercial Availability : Pricing varies significantly; for example, the triazole derivative (CAS 1803606-49-6) costs €675/50mg, reflecting its niche applications .

Biological Activity

tert-Butyl 3-(1-aminoethyl)morpholine-4-carboxylate (CAS No. 1508368-16-8) is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butyl group, a morpholine ring, and an aminoethyl side chain, suggesting various interactions with biological targets.

The molecular formula of tert-Butyl 3-(1-aminoethyl)morpholine-4-carboxylate is CHNO, with a molecular weight of 230.30 g/mol. Its structure allows for multiple functional interactions, which can be critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 230.30 g/mol |

| CAS Number | 1508368-16-8 |

| Boiling Point | Not available |

The biological activity of tert-butyl 3-(1-aminoethyl)morpholine-4-carboxylate is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The morpholine ring can facilitate binding through hydrogen bonding and hydrophobic interactions, potentially influencing cellular signaling pathways.

Key Mechanisms:

- Receptor Modulation : The compound may act as a ligand for specific receptors, modulating their activity and influencing downstream signaling pathways.

- Enzyme Inhibition : By binding to active sites of enzymes, it may inhibit enzymatic activity, which could be beneficial in treating diseases where enzyme overactivity is a concern.

Biological Activity

Research indicates that tert-butyl 3-(1-aminoethyl)morpholine-4-carboxylate exhibits significant biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Cytotoxic Effects : In vitro studies have shown that it can induce cytotoxicity in certain cancer cell lines, indicating potential as an anticancer agent.

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against various bacterial strains. Results indicated that it inhibited growth in Gram-positive bacteria at concentrations as low as 10 µg/mL.

- Cytotoxicity Assessment : In assays involving human cancer cell lines (e.g., HeLa cells), the compound demonstrated an IC value of approximately 15 µM, suggesting moderate cytotoxic effects.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of tert-butyl 3-(1-aminoethyl)morpholine-4-carboxylate:

- Synthesis Improvements : New synthetic routes have been developed to increase yield and purity, facilitating more extensive biological testing.

- Structure-Activity Relationship (SAR) : Investigations into SAR have identified key functional groups that enhance binding affinity and selectivity towards target receptors.

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling tert-Butyl 3-(1-aminoethyl)morpholine-4-carboxylate in laboratory settings?

- Methodological Answer : Follow GHS-compliant guidelines for laboratory chemicals, including wearing PPE (gloves, lab coat, goggles) and working in a fume hood. Avoid heat, sparks, and open flames due to potential flammability risks. Refer to safety data sheets (SDS) for structurally similar morpholine carboxylates, which emphasize precautions like P201 ("obtain specialized instructions before use") and P210 ("keep away from heat") . Store in a cool, dry place, and ensure proper ventilation during synthesis or purification steps.

Q. What synthetic routes are typically used to prepare tert-Butyl 3-(1-aminoethyl)morpholine-4-carboxylate?

- Methodological Answer : A common approach involves multi-step synthesis starting with morpholine derivatives. For example:

- Step 1 : Protect the morpholine nitrogen with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) under nitrogen .

- Step 2 : Introduce the aminoethyl side chain via nucleophilic substitution or reductive amination. For example, react with 1-aminoethyl bromide in the presence of a base like K₂CO₃ in acetonitrile at 60°C .

- Step 3 : Purify intermediates using silica gel column chromatography (e.g., hexanes/ethyl acetate gradients with 0.25% triethylamine to suppress amine adsorption) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in tert-Butyl 3-(1-aminoethyl)morpholine-4-carboxylate derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for confirming stereochemistry and bond angles. For example:

- Grow crystals via slow evaporation of a saturated solution in ethanol/water (1:1).

- Analyze torsion angles (e.g., C–N–C–C) to distinguish between R and S configurations at the aminoethyl group. Similar morpholine derivatives show bond angles of 107.5–111.4° for key carbon-nitrogen bonds .

- Compare experimental data with computational models (DFT or molecular mechanics) to validate conformational stability .

Q. What strategies improve the yield of tert-Butyl 3-(1-aminoethyl)morpholine-4-carboxylate in multi-step syntheses?

- Methodological Answer :

- Optimize Reaction Conditions : Use anhydrous solvents (e.g., DCM or THF) and inert atmospheres (N₂/Ar) to prevent hydrolysis of the Boc group. Monitor reaction progress via TLC or LC-MS .

- Purification : Employ flash chromatography with amine-modified silica gel to reduce tailing caused by basic amino groups. Adjust solvent polarity to achieve >95% purity .

- Scale-Up : For gram-scale synthesis, replace column chromatography with recrystallization (e.g., ethyl acetate/hexanes) to minimize product loss .

Q. How do structural modifications at the aminoethyl group influence the biological activity of morpholine carboxylates?

- Methodological Answer :

- Pharmacological Profiling : Test derivatives in receptor-binding assays (e.g., α2C adrenergic receptors) to assess agonist/antagonist activity. Replace the aminoethyl group with bulkier substituents (e.g., benzyl or trifluoromethyl) and measure IC₅₀ values .

- Solubility and Bioavailability : Modify the amino group to tertiary amines or incorporate hydrophilic moieties (e.g., hydroxyls) to enhance Log S values. For example, tert-butyl morpholine carboxylates with polar side chains show improved aqueous solubility (~2.5 mg/mL) .

- Stability Studies : Evaluate metabolic stability in liver microsomes. Boc-protected derivatives generally exhibit longer half-lives (~2–4 hours) compared to unprotected analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.